molecular formula C20H27ClN2 B5125419 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride

1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride

Cat. No. B5125419
M. Wt: 330.9 g/mol
InChI Key: CTBSBQGAMZSMMB-UHFFFAOYSA-N
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Description

1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride, also known as PBZP, is a chemical compound that belongs to the family of piperazine derivatives. It is a psychoactive drug that has been used in scientific research for its potential therapeutic effects. PBZP is a relatively new compound and has not been extensively studied compared to other psychoactive drugs.

Mechanism of Action

The exact mechanism of action of 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride is not fully understood, but it is believed to act as a serotonin receptor agonist and a dopamine transporter inhibitor. It may also affect other neurotransmitter systems such as norepinephrine and glutamate. These effects may contribute to its anxiolytic, antidepressant, and cognitive-enhancing properties.
Biochemical and Physiological Effects:
1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its therapeutic effects. It has also been shown to have anti-inflammatory properties and to modulate the immune system. However, more research is needed to fully understand the biochemical and physiological effects of 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride.

Advantages and Limitations for Lab Experiments

1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high purity when prepared correctly. It also has a low toxicity compared to other psychoactive drugs. However, 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has limitations in terms of its solubility and stability. It may also have different effects in humans compared to animal models, which may limit its translational potential.

Future Directions

There are several future directions for research on 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride. One area of interest is its potential as a treatment for addiction. 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has been shown to reduce drug-seeking behavior in animal models, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential as a cognitive enhancer. 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has been shown to improve memory and attention in animal models, and further studies are needed to determine its effects in humans. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride.

Synthesis Methods

1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride can be synthesized by reacting 1-phenylpiperazine with 3-phenylbutyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride. The purity and yield of the product can be improved by using different solvents and reaction conditions.

Scientific Research Applications

1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has been used in scientific research as a potential treatment for various neurological and psychiatric disorders such as depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and preliminary studies in humans have shown promising results. 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has also been studied for its potential as a cognitive enhancer and as a tool for studying the neurobiology of addiction.

properties

IUPAC Name

1-phenyl-4-(3-phenylbutyl)piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2.ClH/c1-18(19-8-4-2-5-9-19)12-13-21-14-16-22(17-15-21)20-10-6-3-7-11-20;/h2-11,18H,12-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBSBQGAMZSMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCN(CC1)C2=CC=CC=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198565
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Phenyl-4-(3-phenylbutyl)piperazine hydrochloride

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